molecular formula C15H11N5O3S B2917589 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one CAS No. 1396768-53-8

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2917589
CAS No.: 1396768-53-8
M. Wt: 341.35
InChI Key: SNBWMTGFLVRKDY-UHFFFAOYSA-N
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Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a high-purity chemical compound intended for research and development applications. This molecule features a pyridin-2(1H)-one core functionalized with two distinct 1,2,4-oxadiazole heterocycles, one of which is substituted with a thiophene ring. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its diverse biological potential . Similarly, the thiophene ring is a key component in many bioactive molecules and pharmaceuticals . Compounds with this structural motif are of significant interest in early-stage drug discovery for exploring new therapeutic agents. Research into closely related oxadiazole-containing analogs has shown potential in modulating biological targets, including the suppression of nonsense mutations and mediation of mRNA translation, which are relevant in the study of genetic disorders and certain cancers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary safety and handling assessments before use.

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c1-9-16-15(23-18-9)10-4-5-13(21)20(7-10)8-12-17-14(19-22-12)11-3-2-6-24-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBWMTGFLVRKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex heterocyclic structure that incorporates both oxadiazole and pyridine moieties. The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N4O3SC_{15}H_{12}N_4O_3S, with a molecular weight of approximately 344.35 g/mol. The structural complexity arises from the incorporation of multiple heterocycles which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant biological activities:

  • Anticancer Activity :
    • Oxadiazole derivatives have shown promising anticancer effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
    • The compound's structure allows it to interact with key cellular targets involved in cancer progression.
  • Antimicrobial Properties :
    • The presence of thiophene and oxadiazole rings enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds similar to this one have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects :
    • Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole moieties often act as inhibitors of various enzymes such as histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .
  • Receptor Modulation : The pyridine component may interact with neurotransmitter receptors or other cellular receptors involved in inflammation and pain pathways.

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives:

  • Anticancer Research :
    • A study demonstrated that a related oxadiazole derivative exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 92.4 µM across a panel of 11 different cancer cell lines .
  • Antimicrobial Studies :
    • Research on 1,3,4-oxadiazole derivatives showed significant activity against Mycobacterium tuberculosis, indicating potential for treating resistant strains .

Data Tables

Biological ActivityIC50 Values (µM)Target Organisms/Cell Lines
Anticancer92.4HeLa, MCF7
Antimicrobial8–16M. tuberculosis, E. coli
Anti-inflammatoryNot specifiedCOX enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of the target compound, a comparative analysis with structurally analogous derivatives is provided below.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound Not explicitly provided Estimated ~380 3-methyl (Oxadiazole 1), thiophen-2-yl (Oxadiazole 2)
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one C₁₉H₁₄ClN₅O₃ 395.8 2-chlorophenyl (Oxadiazole 1), cyclopropyl (Oxadiazole 2)
1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one C₂₁H₁₄N₆O₃ 398.4 Phenyl (Oxadiazole 1), pyridin-4-yl (Oxadiazole 2)
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₆H₁₂F₃N₃O 319.3 Cyclopropyl-pyrazole (core variation), trifluoromethylphenyl (Oxadiazole)

Key Observations

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight is likely lower than analogs with bulkier substituents, such as the 2-chlorophenyl (395.8 Da) and pyridinyl (398.4 Da) derivatives . The thiophene group (C₄H₄S) contributes less mass compared to aromatic rings like phenyl or pyridinyl.
  • The cyclopropyl-substituted compound highlights how smaller aliphatic groups reduce molecular weight relative to aryl substituents.

The 3-methyl group on the oxadiazole may reduce steric hindrance compared to bulkier substituents, favoring synthetic accessibility or binding interactions in hypothetical applications.

Synthetic Considerations :

  • The synthesis of oxadiazole derivatives often employs cycloaddition reactions, as seen in the preparation of 5-acetonyl-3-substituted-1,2,4-oxadiazoles . However, the target compound’s thiophene-containing oxadiazole may require specialized reagents or conditions compared to phenyl or pyridinyl analogs.

Functional Implications

  • Solubility and Reactivity : Thiophene’s lipophilicity could increase membrane permeability compared to polar pyridinyl groups , while electron-withdrawing substituents like chlorine may stabilize the oxadiazole ring against hydrolysis.

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